Cas no 92333-25-0 (2-(4-pyridyl)acetonitrile hydrochloride)

2-(4-Pyridyl)acetonitrile hydrochloride is a versatile organic compound primarily used as a building block in pharmaceutical and agrochemical synthesis. Its pyridine moiety and nitrile functional group make it a valuable intermediate for heterocyclic chemistry, enabling the preparation of various biologically active molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Its high purity and consistent quality ensure reliable performance in research and industrial applications. Suitable for use under controlled conditions, it requires proper safety measures due to its reactive nature.
2-(4-pyridyl)acetonitrile hydrochloride structure
92333-25-0 structure
Product Name:2-(4-pyridyl)acetonitrile hydrochloride
CAS No:92333-25-0
MF:C7H7ClN2
MW:154.596880197525
MDL:MFCD00012825
CID:61559
PubChem ID:24858204
Update Time:2025-11-07

2-(4-pyridyl)acetonitrile hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyridin-4-yl)acetonitrile hydrochloride
    • 4-Pyridineacetonitrile Hydrochloride
    • 4-Pyridylacetonitrile Hydrochloride
    • 2-pyridin-4-ylacetonitrile,hydrochloride
    • 4-Pyridineacetonitri
    • 4-Pyridylacetonitrile, HCl
    • 4-Cyanomethylpyridine hydrochloride
    • 4-Pyridyl acetonitrile Hydrochloride
    • 4-Pyridylacetonitrile HCl
    • 4-Pyridineacetonitrile, monohydrochloride
    • 4-pyridylacetonitrile hyclorchloride
    • UBYQSEXKPQZPCN-UHFFFAOYSA-N
    • 4-pyridylaceto-nitrile hydrochloride
    • SBB066966
    • p
    • 4-Pyridineacetonitrile, hydrochloride (6CI, 7CI)
    • 4-Pyridineacetonitrile, monohydrochloride (9CI)
    • 4-Acetonitrilepyridine hydrochloride
    • Pyridin-4-ylacetonitrile hydrochloride
    • 2-(4-pyridyl)acetonitrile hydrochloride
    • 2-(Pyridin-4-yl)acetonitrilehydrochloride
    • J-515990
    • Pyridine-4-acetonitrile hydrochloride
    • SCHEMBL19220
    • AKOS015849124
    • 2-pyridin-4-ylacetonitrile;hydrochloride
    • 4-Pyridylacetonitrile hydrochloride, 98%
    • MFCD00012825
    • SB53800
    • CS-W021458
    • SY006225
    • AS-12017
    • (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
    • DTXSID20496264
    • 92333-25-0
    • DB-038207
    • MDL: MFCD00012825
    • Inchi: 1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H
    • InChI Key: UBYQSEXKPQZPCN-UHFFFAOYSA-N
    • SMILES: Cl.N#CCC1C=CN=CC=1

Computed Properties

  • Exact Mass: 154.03000
  • Monoisotopic Mass: 118.053098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: solid
  • Density: 1.2281 (rough estimate)
  • Melting Point: 267 °C (dec.) (lit.)
  • Boiling Point: 254.24°C (rough estimate)
  • Flash Point: No data available
  • Refractive Index: 1.5500 (estimate)
  • PSA: 36.68000
  • LogP: 1.94968
  • Solubility: Not determined
  • Vapor Pressure: No data available

2-(4-pyridyl)acetonitrile hydrochloride Security Information

2-(4-pyridyl)acetonitrile hydrochloride Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(4-pyridyl)acetonitrile hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P304979-250mg
2-(4-pyridyl)acetonitrile hydrochloride
92333-25-0 95%
250mg
¥118.90 2023-09-01
Apollo Scientific
OR911754-1g
4-Pyridylacetonitrile hydrochloride
92333-25-0 98%
1g
£38.00 2025-02-21
Apollo Scientific
OR911754-5g
4-Pyridylacetonitrile hydrochloride
92333-25-0 98%
5g
£174.00 2025-02-21
Apollo Scientific
OR911754-25g
4-Pyridylacetonitrile hydrochloride
92333-25-0 98%
25g
£501.00 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78880-1g
2-(Pyridin-4-yl)acetonitrile hydrochloride
92333-25-0
1g
¥358.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P78880-250mg
2-(Pyridin-4-yl)acetonitrile hydrochloride
92333-25-0
250mg
¥108.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
301655-5G
2-(4-pyridyl)acetonitrile hydrochloride
92333-25-0 98%
5G
1516.57 2021-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25095-1g
4-Pyridineacetonitrile hydrochloride, 98%
92333-25-0 98%
1g
¥557.00 2023-03-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25095-5g
4-Pyridineacetonitrile hydrochloride, 98%
92333-25-0 98%
5g
¥1787.00 2023-03-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B25095-25g
4-Pyridineacetonitrile hydrochloride, 98%
92333-25-0 98%
25g
¥7408.00 2023-03-06

2-(4-pyridyl)acetonitrile hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Toluene
Reference
Cyanation process for the production of heteroarylacetonitriles
, Germany, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  < 40 °C; 2.5 h, 30 - 40 °C
1.2 Reagents: Potassium carbonate ,  Potassium hydroxide Solvents: Water
Reference
Tetrazolylhydrazides as selective fragment-like inhibitors of the JumonjiC-domain-containing histone demethylase KDM4A
Rueger, Nicole; Roatsch, Martin; Emmrich, Thomas; Franz, Henriette; Schuele, Roland; et al, ChemMedChem, 2015, 10(11), 1875-1883

Production Method 3

Reaction Conditions
Reference
Fluorescent probe available for detection of G-quadruplex DNAs and preparation method thereof
, China, , ,

Production Method 4

Reaction Conditions
Reference
Preparation of 4-pyridylacetonitrile
, German Democratic Republic, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Ethanol ;  1 h, reflux
1.2 Reagents: Hydrochloric acid
Reference
Preparation of 4-pyridineacetonitrile hydrochloride
Zhao, Dong-mei; Du, Gui-jie; Yan, Dong; Cheng, Mao-sheng, Huaxue Shiji, 2005, 27(4),

Production Method 6

Reaction Conditions
Reference
A novel probe for free-radical intermediates
Johns, Amanda; Murphy, John A.; Patterson, Christopher W.; Wooster, Nicholas F., Journal of the Chemical Society, 1987, (16), 1238-40

Production Method 7

Reaction Conditions
Reference
Preparation of 4-pyridylacetonitrile
, German Democratic Republic, , ,

2-(4-pyridyl)acetonitrile hydrochloride Raw materials

2-(4-pyridyl)acetonitrile hydrochloride Preparation Products

2-(4-pyridyl)acetonitrile hydrochloride Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:92333-25-0)2-(4-pyridyl)acetonitrile hydrochloride
Order Number:A10936
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:10
Price ($):163.0/279.0
Email:sales@amadischem.com

Additional information on 2-(4-pyridyl)acetonitrile hydrochloride

2-(4-Pyridyl)Acetonitrile Hydrochloride: A Comprehensive Overview

The compound 2-(4-pyridyl)acetonitrile hydrochloride, identified by the CAS number 92333-25-0, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in drug discovery and materials science. The structure of this compound consists of a pyridine ring substituted with an acetonitrile group at the 4-position, which contributes to its unique chemical properties.

Recent studies have highlighted the importance of 2-(4-pyridyl)acetonitrile hydrochloride in the development of new pharmaceutical agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the design of kinase inhibitors and other enzyme-targeted drugs. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it easier to handle in laboratory settings.

In addition to its role in drug discovery, 2-(4-pyridyl)acetonitrile hydrochloride has been utilized in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied, with recent findings demonstrating its effectiveness in promoting selective transformations under mild conditions. This has opened up new avenues for its application in green chemistry and sustainable synthesis methods.

The synthesis of 2-(4-pyridyl)acetonitrile hydrochloride typically involves a multi-step process that begins with the preparation of 4-pyridinecarboxaldehyde. This intermediate is then subjected to a cyanation reaction, followed by acid-mediated protonation to yield the hydrochloride salt. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield and reducing reaction time.

The physical properties of this compound, such as its melting point and solubility, are critical factors that influence its application. Studies have shown that 2-(4-pyridyl)acetonitrile hydrochloride exhibits good solubility in polar solvents, which is beneficial for its use in solution-based reactions. Furthermore, its thermal stability makes it suitable for high-temperature processes without decomposition.

In terms of spectroscopic analysis, the compound has been thoroughly characterized using techniques such as NMR and IR spectroscopy. These analyses have provided insights into its molecular structure and bonding characteristics, which are essential for understanding its reactivity and behavior in different chemical environments.

The application of 2-(4-pyridyl)acetonitrile hydrochloride extends beyond traditional organic synthesis. It has been employed as an intermediate in the production of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

In conclusion, 2-(4-pyridyl)acetonitrile hydrochloride, with CAS number 92333-25-0, remains a versatile and valuable compound in modern chemistry. Its diverse applications across drug discovery, catalysis, and materials science underscore its importance as a key building block for future innovations. As research continues to uncover new uses for this compound, it is likely to play an even more prominent role in advancing chemical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92333-25-0)2-(4-pyridyl)acetonitrile hydrochloride
A10936
Purity:99%/99%
Quantity:5g/10g
Price ($):163.0/279.0
Email